N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H19ClN4O2S2 and its molecular weight is 495.01. The purity is usually 95%.
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Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound's structure features a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is C19H18ClN3O3S with a molecular weight of approximately 403.88 g/mol. Its structural components include:
- Thiadiazole ring : Implicated in various biological activities.
- Chlorobenzyl group : Enhances lipophilicity and may influence cellular uptake.
- Biphenyl carboxamide : Potentially contributes to its anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were evaluated using the MTT assay, demonstrating promising IC50 values indicative of their efficacy .
Table 1 summarizes the anticancer activity of related thiadiazole derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4i | MCF-7 | 8 | Apoptosis induction |
4e | HepG2 | 10 | Cell cycle arrest and apoptosis |
2. Antimicrobial Activity
The thiadiazole scaffold has also been associated with antimicrobial properties. Studies have shown that derivatives can exhibit significant activity against various pathogens, including bacteria and fungi:
- The presence of the thiadiazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds containing thiadiazole rings have demonstrated a range of other biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
- Anticonvulsant : Certain thiadiazole-based compounds exhibited activity in seizure models .
Case Studies and Research Findings
In a study focusing on the structure-activity relationship (SAR) of thiadiazole derivatives, researchers found that modifications to the thiadiazole ring significantly impacted biological activity. For example:
- Substituents on the thiadiazole ring can enhance lipophilicity and improve cellular uptake, leading to increased cytotoxicity against cancer cells .
Another notable case involved in vivo studies where specific derivatives showed targeted delivery to tumor sites, suggesting potential for use in targeted cancer therapies .
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c25-20-9-5-4-8-19(20)14-26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEOJNNMJNAJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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